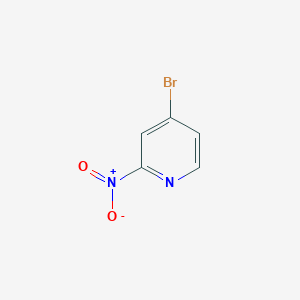
4-Bromo-2-nitropyridine
Overview
Description
4-Bromo-2-nitropyridine (4-Br-2-NP) is a heterocyclic compound that has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, and has been studied for its potential use in the development of new drugs.
Scientific Research Applications
Crystal Structure Analysis
4-Bromo-2-nitropyridine has been studied for its crystal structure and vibrational spectra. For instance, 2-Bromo-4-nitropyridine N-oxide has been examined for its orthorhombic structure, exploring aspects like the positioning of Br ion and oxygen atoms in the nitro group, and intermolecular contacts like hydrogen bonding. This study aids in understanding the physical and chemical properties of such compounds, relevant in material science and chemistry (Hanuza et al., 2002).
Synthesis of Complex Compounds
The compound has been used in the synthesis of complex molecules. For example, it has been involved in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes, showcasing its role in creating novel compounds with potentially unique properties (Fallahpour et al., 1999).
Large Scale Production Studies
Studies have been conducted on the large-scale production of derivatives like 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This includes process development and safety studies, highlighting its industrial relevance and the challenges in scaling up production (Agosti et al., 2017).
Nucleophilic Substitution Reactions
This compound is also significant in nucleophilic substitution reactions. Studies show unexpected product formation due to nitro-group migration, contributing to the understanding of reaction mechanisms in organic chemistry (Yao et al., 2005).
Solvent Reactivity Studies
The reactivity of this compound towards various solvents has been investigated, providing insights into how solvent polarity affects substitution processes. Such studies are crucial in understanding chemical reactions and developing new synthetic methods (Hertog & Jouwersma, 1953).
Spectroscopic Analysis
This compound has been analyzed using FT-Raman and FT-IR spectroscopy. This analysis is important for understanding molecular vibrations and structure, which is vital in material science and molecular engineering (Sundaraganesan et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
properties
IUPAC Name |
4-bromo-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCQPYYTSNQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















